molecular formula C26H29N5O3 B13387007 Acetamide, N-cyclohexyl-N-methyl-2-(((phenyl(1,2,3,5-tetrahydro-2-oxoimidazo(2,1-b)quinazolin-7-yl)methylene)amino)oxy)- CAS No. 145610-40-8

Acetamide, N-cyclohexyl-N-methyl-2-(((phenyl(1,2,3,5-tetrahydro-2-oxoimidazo(2,1-b)quinazolin-7-yl)methylene)amino)oxy)-

Cat. No.: B13387007
CAS No.: 145610-40-8
M. Wt: 459.5 g/mol
InChI Key: VHDUUXNHZLBGHQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Revizinone involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the synthetic routes involves the reaction of a cyclic amine with a substituted benzaldehyde, followed by cyclization and further functional group modifications . Industrial production methods typically involve optimizing these reaction conditions to achieve high yield and purity. The compound is stored as a powder at -20°C for up to three years, and in solution at -80°C for up to one year .

Chemical Reactions Analysis

Revizinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of Revizinone can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives. Substitution reactions often involve the replacement of functional groups with other substituents, leading to the formation of various analogs .

Scientific Research Applications

Revizinone has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of phosphodiesterase enzymes. In biology, it is employed to investigate the role of cyclic adenosine monophosphate (cAMP) in cellular signaling pathways. In medicine, Revizinone is explored for its potential therapeutic effects in treating cardiovascular diseases by improving cardiac output and reducing systemic vascular resistance . Additionally, it has industrial applications in the development of new pharmaceuticals and as a reference compound in drug discovery .

Mechanism of Action

Revizinone exerts its effects by selectively inhibiting phosphodiesterase 3, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, Revizinone increases the levels of cAMP within cells, leading to enhanced cardiac contractility and vasodilation. The molecular targets of Revizinone include the active site of phosphodiesterase 3, where it binds and prevents the hydrolysis of cAMP . This mechanism of action results in improved cardiac output and reduced vascular resistance, making it a promising candidate for the treatment of heart failure and other cardiovascular conditions .

Comparison with Similar Compounds

Revizinone is unique among phosphodiesterase inhibitors due to its high selectivity and potency for phosphodiesterase 3. Similar compounds include other phosphodiesterase inhibitors such as milrinone, enoximone, and cilostazol. Compared to these compounds, Revizinone exhibits a higher potency and selectivity, making it a more effective inhibitor of phosphodiesterase 3 . Additionally, Revizinone has a longer half-life and fewer side effects, further highlighting its potential as a therapeutic agent .

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-[[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDUUXNHZLBGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869829
Record name N-Cyclohexyl-N-methyl-2-({[(2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-7-yl)(phenyl)methylidene]amino}oxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145610-40-8
Record name R 79595
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145610408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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